1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
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Overview
Description
1-Ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves multiple synthetic steps:
Synthesis of Intermediate Pyrazole: : The starting material, a substituted hydrazine, reacts with an appropriate β-keto ester under acidic conditions to form the pyrazole ring.
Formation of Pyrimidinone Ring: : This intermediate undergoes cyclization with a formamide derivative to yield the pyrazolo[4,3-d]pyrimidinone core.
Thioxo Group Introduction: : Conversion of the oxo group to a thioxo group is achieved by reacting with Lawesson's reagent or phosphorus pentasulfide.
Alkylation: : Finally, alkylation with ethyl iodide and methyl iodide under basic conditions introduces the ethyl and methyl groups, respectively.
Industrial Production Methods
For industrial-scale production, optimization of each step is crucial:
Hydrazine and β-keto ester reaction: : Performed in large reactors with precise temperature control.
Cyclization: : Use of continuous flow reactors to enhance efficiency.
Thioxo conversion: : Implementing advanced sulfurization techniques to reduce by-products.
Alkylation: : Employing bulk alkylating agents and automated systems for consistent yield.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction of the thioxo group back to an oxo group.
Substitution: : Halogenation and nitration reactions at the phenethyl group.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or mCPBA under mild conditions.
Reduction: : Utilizes reagents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.
Substitution: : Employs halogenating agents like NBS (N-Bromosuccinimide) or nitrating mixtures.
Major Products Formed
Oxidation: : Yields sulfoxides and sulfones.
Reduction: : Produces the corresponding ketone.
Substitution: : Forms halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.
Biochemical Probes: : Utilized as a probe to investigate biological pathways.
Medicine
Drug Development: : Potentially useful in the design of new therapeutic agents due to its bioactivity.
Pharmacology: : Studied for its effects on various biological targets.
Industry
Material Science: : Application in the synthesis of novel materials with specific electronic or optical properties.
Agrochemicals: : Potential use in the development of new pesticides or herbicides.
Mechanism of Action
1-Ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one exerts its effects through several mechanisms:
Enzyme Binding: : Binds to the active sites of enzymes, inhibiting their activity.
Pathway Modulation: : Interferes with biochemical pathways by acting as a competitive or non-competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-6-phenyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: : Differs by the substitution at the 6-position (phenethyl vs. phenyl).
1-ethyl-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: : Lacks the phenethyl group.
Uniqueness
From synthesis to application, this compound is a versatile and valuable subject of scientific research, with promising potential across multiple fields.
Properties
IUPAC Name |
1-ethyl-3-methyl-6-(2-phenylethyl)-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-20-14-13(11(2)18-20)17-16(22)19(15(14)21)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSJLYLUXCCRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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